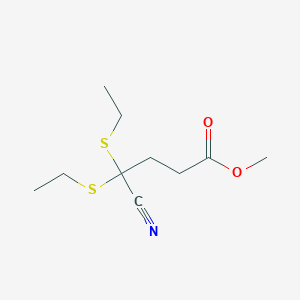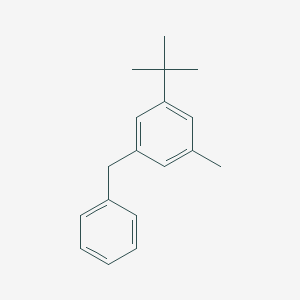![molecular formula C19H26N4O2 B14397086 N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propan-2-ylurea CAS No. 88421-22-1](/img/structure/B14397086.png)
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propan-2-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with a phenyl group and a urea moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Urea Formation: The final step involves the reaction of the pyridazine derivative with an isocyanate or carbodiimide to form the urea moiety.
Industrial Production Methods
Industrial production of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid replication.
Modulating Receptor Activity: Binding to receptors on cell surfaces and altering cellular signaling pathways.
相似化合物的比较
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea can be compared with other similar compounds, such as:
5-Chloro-6-phenylpyridazin-3(2H)-one: Known for its antifungal activity.
Methyl N-methoxy-N-[2-(1,6-dihydro-1-substitued-6-oxo-pyridazin-3-yloxymethyl) phenyl] carbonate: Exhibits fungicidal activities.
The uniqueness of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea lies in its specific substitution pattern and the presence of the urea moiety, which may confer distinct biological activities and chemical reactivity compared to other pyridazine derivatives.
属性
CAS 编号 |
88421-22-1 |
|---|---|
分子式 |
C19H26N4O2 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
1-[5-(6-oxo-3-phenylpyridazin-1-yl)pentyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C19H26N4O2/c1-15(2)21-19(25)20-13-7-4-8-14-23-18(24)12-11-17(22-23)16-9-5-3-6-10-16/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3,(H2,20,21,25) |
InChI 键 |
HBWRQWUIBFUADB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)NCCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


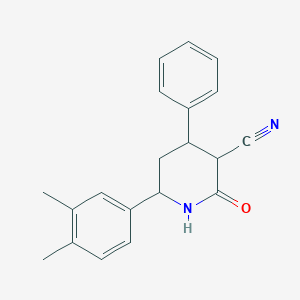
![N-Butyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14397010.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)

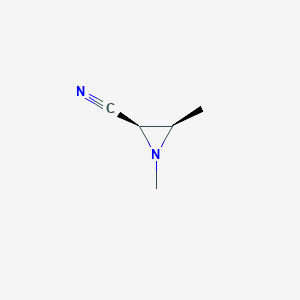
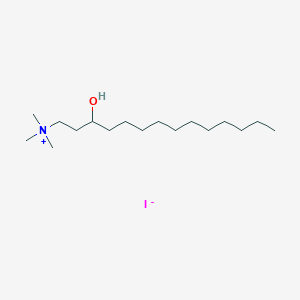
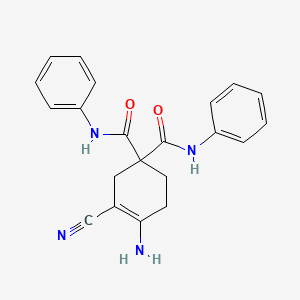
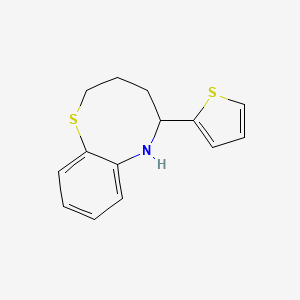
![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)
![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)

